molecular formula C10H6ClNO2 B11892611 2-Chloro-7-hydroxyquinoline-3-carbaldehyde

2-Chloro-7-hydroxyquinoline-3-carbaldehyde

Cat. No.: B11892611
M. Wt: 207.61 g/mol
InChI Key: VSTLEAHWWUWTBO-UHFFFAOYSA-N
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Description

2-Chloro-7-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 7-hydroxyquinoline-3-carbaldehyde. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Chloro-7-hydroxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
  • 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Uniqueness

2-Chloro-7-hydroxyquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-chloro-7-hydroxyquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-1-2-8(14)4-9(6)12-10/h1-5,14H

InChI Key

VSTLEAHWWUWTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)O

Origin of Product

United States

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